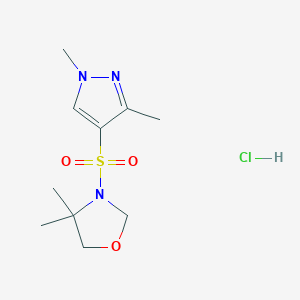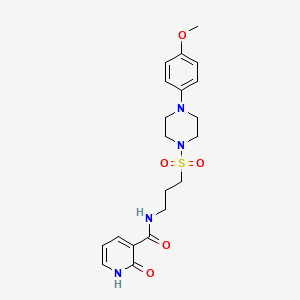
N-(3-((4-(4-メトキシフェニル)ピペラジン-1-イル)スルホニル)プロピル)-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
5-HT1A 受容体阻害剤
この化合物は、5-HT1A 受容体に対して高い結合親和性を有することが判明している 。この受容体は、セロトニン受容体のサブタイプであり、広範な精神障害および神経障害の標的となっている。 したがって、この化合物は、これらの病状に対する新たな治療法の開発に潜在的に使用できる可能性がある 。
G 蛋白質共役受容体 (GPCR)
この化合物は、G 蛋白質共役受容体 (GPCR) に作用する薬物の開発に潜在的に使用できる可能性がある 。 GPCR は、多くの生理学的プロセスにおいて重要な役割を果たす受容体の大きなファミリーであり、現代の薬剤の大部分の標的となっている 。
抗うつ剤
その構造的特徴と 5-HT1A 受容体への結合能力を考えると、この化合物は、新たな抗うつ剤の開発に潜在的に使用できる可能性がある 。
抗精神病薬
この化合物の 5-HT1A 受容体への結合能力は、新たな抗精神病薬の開発の候補にすることもできる 。
抗炎症薬
この化合物のピペラジン部分は、抗炎症薬を含むさまざまな疾患状態に使用される多くの生物学的に活性な化合物に見られる 。 したがって、この化合物は、新たな抗炎症治療法の開発に潜在的に使用できる可能性がある 。
抗腫瘍薬
ピペラジン環は、さまざまな種類の癌に対する潜在的な治療法にも含まれている 。 したがって、この化合物は、新たな抗腫瘍治療法の開発に潜在的に使用できる可能性がある 。
抗糖尿病薬
ピペラジン環は、糖尿病の治療に使用される生物学的に活性な化合物にも見られる 。 したがって、この化合物は、新たな抗糖尿病治療法の開発に潜在的に使用できる可能性がある 。
神経変性疾患の治療
ピペラジン環は、パーキンソン病およびアルツハイマー病に対する潜在的な治療法に含まれている 。 したがって、この化合物は、これらの神経変性疾患に対する新たな治療法の開発に潜在的に使用できる可能性がある 。
作用機序
Target of Action
The compound, also known as N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-oxo-1H-pyridine-3-carboxamide, exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It has been reported to have significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important enzymes in acetylcholine hydrolysis .
Mode of Action
The compound interacts with its targets, the α1D and α1A adrenoceptors, and AChE/BChE enzymes, resulting in significant changes. It exhibits an α1-independent action, indicating that it can induce effects independently of α1-adrenoceptor blocking . The compound also shows competitive inhibition against AChE, suggesting that it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
The compound affects the cholinergic transmission pathway by inhibiting AChE/BChE enzymes, which are responsible for acetylcholine hydrolysis . This leads to an increase in acetylcholine levels, which is crucial in the management of Alzheimer’s disease symptoms. Furthermore, the compound induces apoptosis in benign prostatic hyperplasia, a process that is independent of α1-adrenoceptor blocking .
Result of Action
The compound exhibits significant cell viability inhibition and apoptotic induction in the BPH-1 cell line . It also plays a remarkable role in preventing the progression of prostatic hyperplasia through α1-independent apoptotic induction . In Alzheimer’s disease, the compound increases acetylcholine levels by inhibiting AChE/BChE, thereby improving cognitive functions .
特性
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-29-17-7-5-16(6-8-17)23-11-13-24(14-12-23)30(27,28)15-3-10-22-20(26)18-4-2-9-21-19(18)25/h2,4-9H,3,10-15H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHSNTVFPMQUCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)
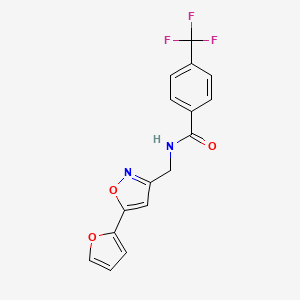
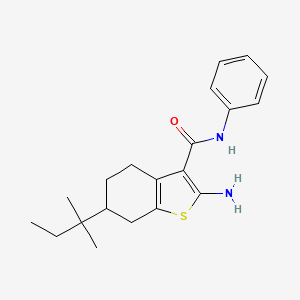
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)
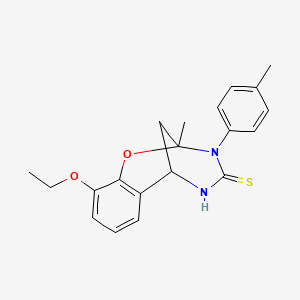
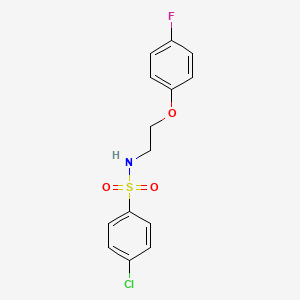
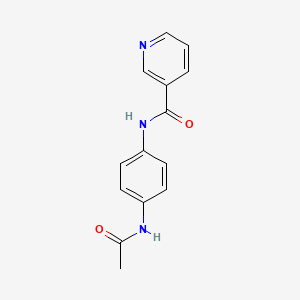
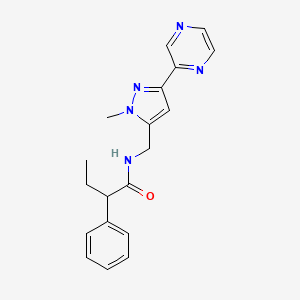
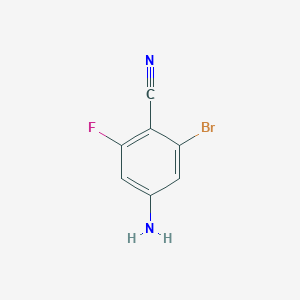
![6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)
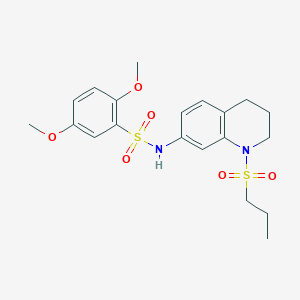
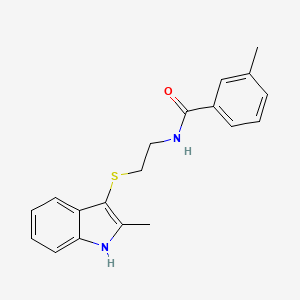
![3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2404448.png)
